molecular formula C20H25N3O2 B8289959 PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- CAS No. 84755-44-2

PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)-

Cat. No. B8289959
Key on ui cas rn: 84755-44-2
M. Wt: 339.4 g/mol
InChI Key: LIPRFPHMPPZDQM-UHFFFAOYSA-N
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Patent
US04943637

Procedure details

2-nitro-2'-hydroxy-3',5'-di-t-butylazobenzene 23.7 g was added to a mixture of n-octanol 50 g, water 14 g and 97% sodium hydroxide 8.2 g, and the resultant mixture was heated to 65° C. The mixture was then cooled to 50° C., and 9-fluorenone 2.0 g was added thereto. The resultant mixture was stirred at 90°~97° C. for 2 hours, thus almost all of the azobenzene having disappeared to produce 2-(2-hydroxy-3,5-di-t-butylphenyl)benzotriazole-N-oxide. Thus, the reaction of Process (b) was completed.
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
solvent
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]=[N:11][C:12]1[CH:17]=[C:16]([C:18]([CH3:21])([CH3:20])[CH3:19])[CH:15]=[C:14]([C:22]([CH3:25])([CH3:24])[CH3:23])[C:13]=1O)([O-:3])=O.[OH-].[Na+].C1C2C(=[O:42])C3C(=CC=CC=3)C=2C=CC=1.N(C1C=CC=CC=1)=NC1C=CC=CC=1>O.C(O)CCCCCCC>[OH:42][C:13]1[C:14]([C:22]([CH3:25])([CH3:23])[CH3:24])=[CH:15][C:16]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:17][C:12]=1[N:11]1[N+:1]([O-:3])=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]2=[N:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
23.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
Name
Quantity
8.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14 g
Type
solvent
Smiles
O
Name
Quantity
50 g
Type
solvent
Smiles
C(CCCCCCC)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)N1N=C2C(=[N+]1[O-])C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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